![molecular formula C19H19N3O2 B107824 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 16688-23-6](/img/structure/B107824.png)
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, also known as Cmpd-7, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for neurological disorders. In
Wirkmechanismus
The mechanism of action of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are both involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, this compound has also been shown to have anti-inflammatory properties and to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying the mechanisms of cell growth and proliferation. Additionally, this compound has a low toxicity profile, making it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Finally, there is a need for more research on the synthesis and purification of this compound to make it more accessible to researchers.
Synthesemethoden
The synthesis of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one involves several steps, including the reaction of 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one with N-methylaniline in the presence of a catalyst. The resulting product is then reacted with methoxyamine hydrochloride and trifluoroacetic acid to produce this compound in high purity.
Wissenschaftliche Forschungsanwendungen
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to have potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16688-23-6 |
|---|---|
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C19H19N3O2/c1-21(13-7-4-3-5-8-13)15-11-12-22-18(15)20-17-14(19(22)23)9-6-10-16(17)24-2/h3-10,15H,11-12H2,1-2H3 |
InChI-Schlüssel |
MRMJIOBFKOKOTM-UHFFFAOYSA-N |
SMILES |
CN(C1CCN2C1=NC3=C(C2=O)C=CC=C3OC)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C1CCN2C1=NC3=C(C2=O)C=CC=C3OC)C4=CC=CC=C4 |
Synonyme |
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 2,3-dihydro-5-methoxy-3-(methylphenylamino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




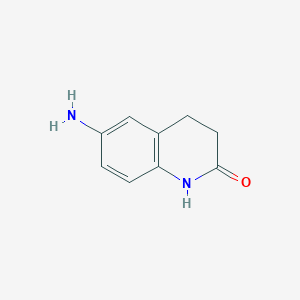




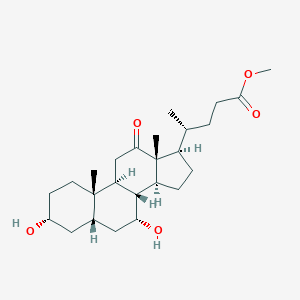
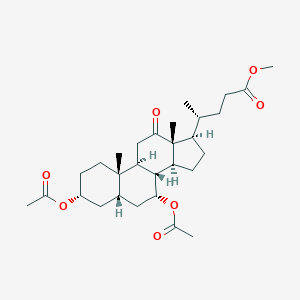
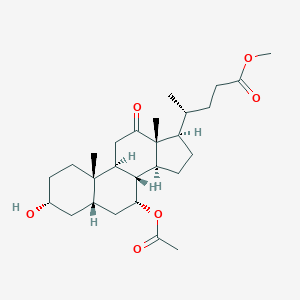

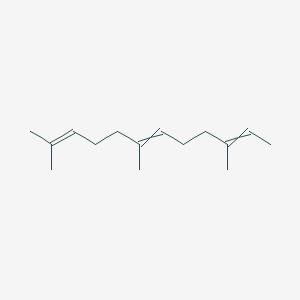

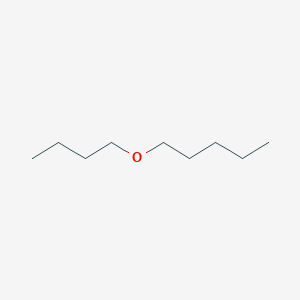
![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)